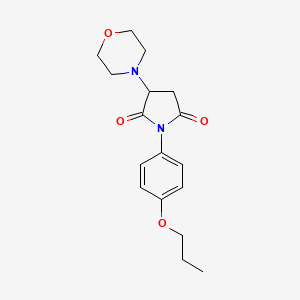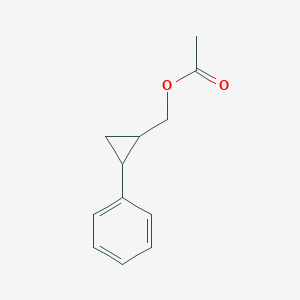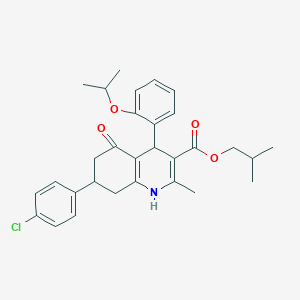
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as MPDPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPDPH has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Applications De Recherche Scientifique
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to selectively bind to copper(II) ions, making it a useful tool for the detection of copper in biological samples.
Another area of research involves the use of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione as a building block for the synthesis of new compounds with potential therapeutic applications. For example, 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione derivatives have been synthesized and tested for their anti-cancer activity. These compounds have shown promising results in vitro, and further studies are underway to evaluate their potential in vivo.
Mécanisme D'action
The mechanism of action of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione with copper(II) ions results in a change in the fluorescence properties of the compound, which can be used to detect the presence of copper in biological samples.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have low toxicity in vitro, making it a promising candidate for further studies in vivo. However, its biochemical and physiological effects are not well understood, and further studies are needed to evaluate its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is its selectivity for copper(II) ions, which makes it a useful tool for the detection of copper in biological samples. However, its limitations include its low solubility in water and its potential for non-specific binding to other metal ions.
Orientations Futures
For research on 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione include the synthesis of new derivatives with improved properties, such as increased solubility and selectivity for specific metal ions. Further studies are also needed to evaluate the safety and efficacy of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione and its derivatives in vivo, as well as their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxybenzaldehyde with 4-morpholinobutan-1-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydride and 2,5-pyrrolidinedione to obtain 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. The purity of the compound can be improved through recrystallization or column chromatography.
Propriétés
IUPAC Name |
3-morpholin-4-yl-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-9-23-14-5-3-13(4-6-14)19-16(20)12-15(17(19)21)18-7-10-22-11-8-18/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVPWAKQBPUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)


![1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4969955.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)
![11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969998.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)
